Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate
Description
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-9(12)8-5-11-6-10(8)3-4-13-7-10/h8,11H,2-7H2,1H3 |
InChI Key |
SVVUUPJOKOXARV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC12CCOC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Intramolecular Nucleophilic Attack
One common approach to prepare spirocyclic systems like ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is through intramolecular cyclization of appropriately functionalized precursors. For example, alkynyl esters bearing nitrogen functionalities can undergo base-promoted intramolecular cyclizations catalyzed by phosphazene bases, leading to spirocyclic products in good yields (up to 81%) as reported in phosphazene-catalyzed intramolecular cyclization studies.
- Starting from alkynyl esters synthesized via nucleophilic substitution of 3-butynylamine hydrochloride with ethyl bromo propionate derivatives.
- The intermediate alkynyl esters are subjected to base (e.g., K2CO3) and phase transfer catalyst (e.g., TBAI) in acetonitrile.
- Subsequent intramolecular cyclization is catalyzed by a strong base such as phosphazene under controlled temperature (50–80 °C).
- Purification by flash chromatography yields the spirocyclic product.
Two-Step Sequence from N-Boc-3-piperidone
A notable synthetic route involves a two-step sequence starting from N-Boc-3-piperidone:
- Step 1: Addition of lithiated 1-TMS-1-propyne to N-Boc-3-piperidone in the presence of TMEDA or CeCl3 to improve yields (up to 38% isolated yield after chromatographic purification).
- Step 2: Basic hydrolysis of the intermediate to afford a cyclization precursor, followed by treatment with electrophilic halogen sources (e.g., ICl) to induce cyclization, forming bicyclic or spirocyclic β-iodo-enamine salts.
- Further transformations, including neutralization, acylation, and Suzuki coupling, allow functionalization of the spirocyclic core.
This method is notable for its ability to generate complex bicyclic and spirocyclic scaffolds with good control over stereochemistry and functional group placement.
Iodine-Mediated Cyclization
Another efficient method involves iodine-mediated cyclization of amino alcohol precursors:
- A mixture of amino alcohols with sodium bicarbonate and iodine in an organic solvent leads to intramolecular cyclization via electrophilic activation.
- The reaction is typically carried out at room temperature to 0 °C, followed by workup involving sodium thiosulfate wash to remove excess iodine.
- The crude product is purified by distillation or chromatography, yielding the spirocyclic compound in high yield (~91%).
This method benefits from mild conditions and high selectivity, making it suitable for scale-up.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
Yields and Purity: The iodine-mediated method generally offers the highest yield and mildest conditions, making it attractive for industrial applications. The phosphazene-catalyzed cyclization provides good yields with high selectivity but requires careful control of base strength and temperature. The two-step method from N-Boc-3-piperidone, while lower yielding, allows for the introduction of diverse substituents via subsequent coupling reactions.
Stereochemical Control: The two-step sequence involving β-iodo-enamine intermediates allows for stereochemical control due to the rigid bicyclic intermediates, confirmed by X-ray crystallography.
Scalability: Iodine-mediated cyclization and phosphazene-catalyzed methods have been demonstrated on gram scale, indicating potential for scale-up.
Functional Group Tolerance: The phosphazene-catalyzed method tolerates various substituents on the nitrogen, allowing for structural diversification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen in the presence of catalysts like Raney nickel.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen and oxygen atoms in the spirocyclic structure
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with Raney nickel.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutics targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into the active sites of enzymes or bind to receptors with high affinity. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Compounds with Varied Ring Sizes
a) 2-Oxa-7-azaspiro[3.5]nonane Derivatives
- Structure : Features a spiro[3.5] system (3-membered oxetane fused with 5-membered azetidine).
- Example: Bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate (oxalate salt) .
- Key Differences : Smaller spiro system ([3.5] vs. [4.4]) increases ring strain, reducing thermal stability. Reactivity diverges in oxidative cyclizations due to altered bond angles .
b) 7-Oxa-9-aza-spiro[4.5]decane Derivatives
- Structure : Larger spiro[4.5] framework (4-membered oxetane fused with 5-membered azetidine).
- Example: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione .
- Key Differences : Expanded ring size ([4.5] vs. [4.4]) reduces steric hindrance, enhancing conformational flexibility. This impacts binding affinity in pharmaceutical applications .
Substituent Variations in Spirocyclic Esters
a) tert-Butyl vs. Ethyl Esters
b) Hydrochloride Salt vs. Neutral Ester
Functionalized Derivatives
a) Pyrazine-Substituted Spiro Compounds
- Example: (5S)-7-(Pyrazin-2-yl)-2-oxa-7-azaspiro[4.4]nonane .
- Key Differences : Pyrazine substituent introduces aromaticity and hydrogen-bonding capacity, altering biological activity. The ethyl ester in the target compound prioritizes metabolic stability over pyrazine’s pharmacological targeting .
b) Dimethyl-Substituted Analog
- Example: Ethyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate .
- This modification is critical in prodrug design .
Biological Activity
Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which incorporates both oxygen and nitrogen within a bicyclic framework. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C13H19N2O3
- Molecular Weight : Approximately 199.25 g/mol
- Functional Groups : Ethyl ester, spirocyclic structure
The compound is characterized by its ethyl ester functional group, which enhances its chemical reactivity and potential medicinal applications. Its spirocyclic nature allows for unique interactions with biological targets, potentially influencing various biochemical pathways.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural motifs may exhibit diverse biological activities, including:
- Antimicrobial Activity : Derivatives of spirocyclic compounds have shown promise in inhibiting the growth of various microorganisms.
- Anticancer Potential : Some related compounds have demonstrated activity against cancer cell lines by interacting with specific enzymes involved in cancer progression.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| This compound | Spirocyclic structure with an ethyl ester | Antimicrobial, anticancer |
| Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate | Similar spirocyclic structure | Antimicrobial properties |
| 1,4-Dithia-7-azaspiro[4.4]nonane | Contains sulfur instead of oxygen | Potential anticancer activity |
The biological activity of this compound is hypothesized to involve interactions with various enzymes and proteins:
- Enzyme Inhibition : The compound may inhibit enzymes such as carboxylesterases, affecting hydrolysis reactions and altering metabolic pathways.
- Receptor Binding : Its structural features may enable binding to specific receptors, modulating signal transduction pathways critical for cellular function.
Study on Antimicrobial Activity
A study conducted on derivatives of ethyl 2-oxa-7-azaspiro[4.4]nonane demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Anticancer Research
Research published in a peer-reviewed journal highlighted the potential of this compound in targeting NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in various cancer types. The study found that modifications to the spirocyclic structure enhanced binding affinity, leading to increased cytotoxicity in cancer cell lines.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Starting Materials : Suitable oxane derivatives are reacted with azaspiro compounds.
- Reaction Conditions : Controlled temperature and pressure are essential for optimal yield and purity.
- Catalysts : Specific catalysts may be employed to facilitate the reaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
